molecular formula C14H15N3O2 B3257149 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide CAS No. 284462-74-4

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No. B3257149
Key on ui cas rn: 284462-74-4
M. Wt: 257.29 g/mol
InChI Key: SQSSBCSNKRMGDM-UHFFFAOYSA-N
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Patent
US08173689B2

Procedure details

To the solution of 4-amino-m-cresol (125 mg, 1.01 mmol, 1.0 eq) in 1 mL of NMP was added 4-chloro-N-methylpicolinamide (189 mg, 1.11 mmol, 1.1 eq) and cesium carbonate (658 mg, 2.02 mmol, 2.0 eq) at room temperature. The reaction mixture was stirred at 75° C. for 12 hours, thereafter the mixture was diluted with water (ca. 50 mL) and aqueous layer extracted with ethyl acetate (ca. 50 mL×3). Combined organic layers were dried over sodium sulfate, filtered and condensed under reduced pressure to give sufficiently pure crude product which was carried to next step without further purification. LC/MS (m/z) [258.1] (MH+).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
658 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([OH:8])=[CH:6][CH:7]=1.Cl[C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]([NH:19][CH3:20])=[O:18])[CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN1C(=O)CCC1.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:11]2[CH:16]=[CH:15][N:14]=[C:13]([C:17]([NH:19][CH3:20])=[O:18])[CH:12]=2)=[CH:4][C:3]=1[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
NC=1C(=CC(=CC1)O)C
Name
Quantity
189 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)NC
Name
cesium carbonate
Quantity
658 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 75° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (ca. 50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give sufficiently pure crude product which
CUSTOM
Type
CUSTOM
Details
was carried to next step without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)NC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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